molecular formula C10H17NO B153741 2-(2-Isopropyl-4-methyl-1H-pyrrol-1-yl)ethanol CAS No. 133527-38-5

2-(2-Isopropyl-4-methyl-1H-pyrrol-1-yl)ethanol

Cat. No. B153741
M. Wt: 167.25 g/mol
InChI Key: OPMHSMRDBJAXNC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(2-Isopropyl-4-methyl-1H-pyrrol-1-yl)ethanol, also known as IMPE, is a chemical compound that has been widely studied for its potential applications in scientific research. This compound is a pyrrole derivative that has been shown to have a variety of biochemical and physiological effects, making it a promising candidate for use in a range of experimental settings. In

Mechanism Of Action

The mechanism of action of 2-(2-Isopropyl-4-methyl-1H-pyrrol-1-yl)ethanol is not yet fully understood, but studies have suggested that it may act through a variety of pathways. One proposed mechanism is that 2-(2-Isopropyl-4-methyl-1H-pyrrol-1-yl)ethanol may inhibit the expression of pro-inflammatory cytokines, leading to a reduction in inflammation. Additionally, 2-(2-Isopropyl-4-methyl-1H-pyrrol-1-yl)ethanol has been shown to have antioxidant properties, which may contribute to its neuroprotective effects.

Biochemical And Physiological Effects

2-(2-Isopropyl-4-methyl-1H-pyrrol-1-yl)ethanol has been shown to have a variety of biochemical and physiological effects. In addition to its anti-inflammatory and neuroprotective effects, 2-(2-Isopropyl-4-methyl-1H-pyrrol-1-yl)ethanol has been shown to have antitumor activity, as well as the ability to inhibit the growth of certain types of bacteria. Additionally, studies have suggested that 2-(2-Isopropyl-4-methyl-1H-pyrrol-1-yl)ethanol may have potential applications in the treatment of diabetes and metabolic disorders.

Advantages And Limitations For Lab Experiments

One advantage of using 2-(2-Isopropyl-4-methyl-1H-pyrrol-1-yl)ethanol in lab experiments is that it has been shown to have relatively low toxicity, making it a safer alternative to other compounds that may have similar effects. Additionally, 2-(2-Isopropyl-4-methyl-1H-pyrrol-1-yl)ethanol is relatively easy to synthesize, which makes it a cost-effective option for researchers. However, one limitation of using 2-(2-Isopropyl-4-methyl-1H-pyrrol-1-yl)ethanol is that its mechanism of action is not yet fully understood, which may make it difficult to interpret experimental results.

Future Directions

There are several potential future directions for research on 2-(2-Isopropyl-4-methyl-1H-pyrrol-1-yl)ethanol. One area of interest is in further elucidating its mechanism of action, which could help to identify new potential applications for the compound. Additionally, more research is needed to determine the optimal dosage and administration methods for 2-(2-Isopropyl-4-methyl-1H-pyrrol-1-yl)ethanol, as well as to investigate its potential applications in the treatment of various diseases and disorders. Finally, studies could be conducted to investigate potential synergistic effects between 2-(2-Isopropyl-4-methyl-1H-pyrrol-1-yl)ethanol and other compounds, which could lead to the development of new treatment options.

Synthesis Methods

The synthesis of 2-(2-Isopropyl-4-methyl-1H-pyrrol-1-yl)ethanol involves a multi-step process that begins with the reaction of 2-acetyl-1-methylpyrrole with isopropylmagnesium bromide. This reaction yields the corresponding Grignard reagent, which can then be reacted with formaldehyde to produce the intermediate compound. The final step involves the reduction of the intermediate with sodium borohydride, resulting in the formation of 2-(2-Isopropyl-4-methyl-1H-pyrrol-1-yl)ethanol.

Scientific Research Applications

2-(2-Isopropyl-4-methyl-1H-pyrrol-1-yl)ethanol has been studied for its potential applications in a variety of scientific research fields. One area of interest is in the study of the nervous system, where 2-(2-Isopropyl-4-methyl-1H-pyrrol-1-yl)ethanol has been shown to have neuroprotective effects. Additionally, 2-(2-Isopropyl-4-methyl-1H-pyrrol-1-yl)ethanol has been studied for its potential use as an anti-inflammatory agent, as well as for its potential applications in cancer research.

properties

CAS RN

133527-38-5

Product Name

2-(2-Isopropyl-4-methyl-1H-pyrrol-1-yl)ethanol

Molecular Formula

C10H17NO

Molecular Weight

167.25 g/mol

IUPAC Name

2-(4-methyl-2-propan-2-ylpyrrol-1-yl)ethanol

InChI

InChI=1S/C10H17NO/c1-8(2)10-6-9(3)7-11(10)4-5-12/h6-8,12H,4-5H2,1-3H3

InChI Key

OPMHSMRDBJAXNC-UHFFFAOYSA-N

SMILES

CC1=CN(C(=C1)C(C)C)CCO

Canonical SMILES

CC1=CN(C(=C1)C(C)C)CCO

synonyms

1H-Pyrrole-1-ethanol,4-methyl-2-(1-methylethyl)-(9CI)

Origin of Product

United States

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